![molecular formula C9H13BrN2 B3141507 N-[(6-bromopyridin-2-yl)methyl]propan-2-amine CAS No. 478366-11-9](/img/structure/B3141507.png)
N-[(6-bromopyridin-2-yl)methyl]propan-2-amine
Vue d'ensemble
Description
“N-[(6-bromopyridin-2-yl)methyl]propan-2-amine” is a chemical compound with the empirical formula C8H9BrN2O . It is a solid substance and is used in proteomics research .
Molecular Structure Analysis
The molecular weight of “this compound” is 229.1 . The SMILES string representation of the molecule isCN(C1=CC=CC(Br)=N1)C(C)=O . Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not found in the search results, it’s worth noting that similar compounds have been used in various chemical reactions. For example, 2-Amino-6-bromopyridine has been used in the synthesis of 2-amino-6-diethylaminopyridine and 2,6-di-(methylamino)-pyridine .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 229.1 and a density of 1.6±0.1 g/cm3 .Applications De Recherche Scientifique
Mechanism of Intramolecular Amination
Research by Loones et al. (2007) examined the intramolecular amination of related compounds, revealing insights into the mechanism of ring closure reactions in auto-tandem amination. This study is crucial for understanding the chemical behavior of N-[(6-bromopyridin-2-yl)methyl]propan-2-amine in synthesis processes (Loones et al., 2007).
Synthesis of 2-Amino-6-bromopyridine
Liang (2010) focused on synthesizing 2-Amino-6-bromopyridine, a close derivative of the compound . This study is relevant for its methodology in preparing similar structures, which could be applied to this compound (Xu Liang, 2010).
2-Aminopyridines Synthesis
Bolliger et al. (2011) provided a comprehensive study on synthesizing 2-aminopyridines, highlighting the significance of these compounds in medicinal chemistry. This research can be extrapolated to understand the synthesis pathways and applications of this compound (Bolliger et al., 2011).
Sterically Demanding Iminopyridine Ligands
Irrgang et al. (2007) explored the preparation of sterically demanding iminopyridine ligands, which are structurally related to the compound of interest. This study is relevant for understanding how structural modifications can impact the chemical properties and applications of similar compounds (Irrgang et al., 2007).
Copper(I)-Catalyzed Amination of Halogenopyridines
Anokhin et al. (2015) investigated the CuI-catalyzed amination of halogenopyridines, which is directly relevant to the chemical reactions that this compound might undergo in a laboratory setting (Anokhin et al., 2015).
Lithium and Potassium Amides of Sterically Demanding Aminopyridines
Scott et al. (2004) studied the reaction of Grignard compounds with dibromopyridine, yielding aminopyridines. This research provides insights into potential synthetic routes and reactions involving this compound (Scott et al., 2004).
Hemilabile Iminopyridine Palladium(II) Complexes
Nyamato et al. (2015) explored the synthesis of iminopyridine palladium(II) complexes, which could be analogous to reactions involving this compound, especially in the context of creating complexes with metal ions (Nyamato et al., 2015).
Pd-Catalyzed Amination of 2,6-Dihalopyridines
Averin et al. (2007) examined the Pd-catalyzed amination of dihalopyridines, a process potentially useful for modifying compounds like this compound in pharmaceutical research (Averin et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
N-[(6-bromopyridin-2-yl)methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-7(2)11-6-8-4-3-5-9(10)12-8/h3-5,7,11H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRBLRVLHVFDIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=NC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

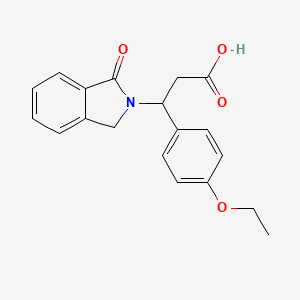
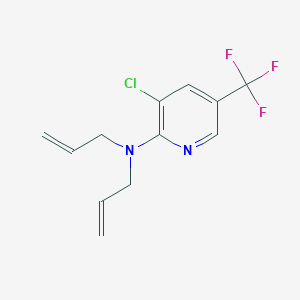
![[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] pentanoate](/img/structure/B3141437.png)
![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-methoxybenzoate](/img/structure/B3141442.png)
![N-allyl-2-[(4-chlorobenzyl)sulfanyl]-6-{[(4-chlorophenyl)sulfanyl]methyl}-4-pyrimidinamine](/img/structure/B3141446.png)
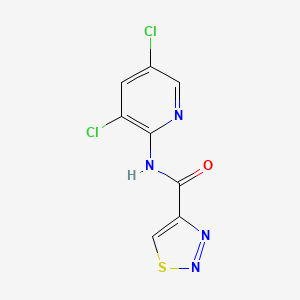
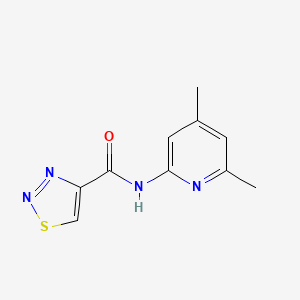
![N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3141456.png)
![N-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridin-3-yl)-4-methylbenzamide](/img/structure/B3141458.png)
![N-[(dimethylamino)methylene]-4-methoxy-2-phenoxynicotinamide](/img/structure/B3141466.png)
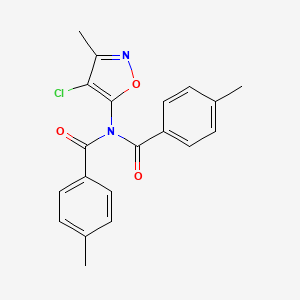
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-isopropylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B3141494.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,5-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B3141499.png)
